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molecular formula C17H23N3O2 B8377324 1-[2-(4-aminopiperidin-1-yl)ethyl]-7-methoxyquinolin-2(1H)-one

1-[2-(4-aminopiperidin-1-yl)ethyl]-7-methoxyquinolin-2(1H)-one

Cat. No. B8377324
M. Wt: 301.4 g/mol
InChI Key: YFMUXOZWVQGQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071592B2

Procedure details

1,1-Dimethylethyl (1-{2-[7-(methyloxy)-2-oxo-1(2H)-quinolinyl]ethyl}-4-piperidinyl)carbamate (2.25 g; 5.61 mmol) was dissolved in a mixture of chloroform (20 ml) and HCl (15 ml) and stirred at rt under argon for 1 hour. The salts were dissolved in MeOH and a small amount of toluene added, all the solvents were then removed. The residues were redissolved in MeOH and stirred with amberlyst ion exchange resin until a neutral pH was reached. The resin was filtered off and the solvent removed and the crude residues were purified by column chromatography on silica gel using a 0-20% 2M NH3:MeOH/DCM gradient, to give the desired product (900 mg; 54%).
Name
1,1-Dimethylethyl (1-{2-[7-(methyloxy)-2-oxo-1(2H)-quinolinyl]ethyl}-4-piperidinyl)carbamate
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9](=[O:29])[N:10]2[CH2:13][CH2:14][N:15]2[CH2:20][CH2:19][CH:18]([NH:21]C(=O)OC(C)(C)C)[CH2:17][CH2:16]2)=[CH:5][CH:4]=1.C1(C)C=CC=CC=1>C(Cl)(Cl)Cl.Cl.CO>[NH2:21][CH:18]1[CH2:19][CH2:20][N:15]([CH2:14][CH2:13][N:10]2[C:11]3[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:12]=3)[CH:7]=[CH:8][C:9]2=[O:29])[CH2:16][CH2:17]1

Inputs

Step One
Name
1,1-Dimethylethyl (1-{2-[7-(methyloxy)-2-oxo-1(2H)-quinolinyl]ethyl}-4-piperidinyl)carbamate
Quantity
2.25 g
Type
reactant
Smiles
COC1=CC=C2C=CC(N(C2=C1)CCN1CCC(CC1)NC(OC(C)(C)C)=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt under argon for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all the solvents were then removed
DISSOLUTION
Type
DISSOLUTION
Details
The residues were redissolved in MeOH
STIRRING
Type
STIRRING
Details
stirred with amberlyst ion exchange resin until a neutral pH
FILTRATION
Type
FILTRATION
Details
The resin was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
the crude residues were purified by column chromatography on silica gel using a 0-20% 2M NH3

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1CCN(CC1)CCN1C(C=CC2=CC=C(C=C12)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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